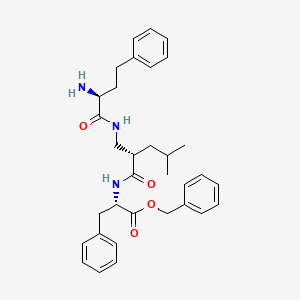
benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound with a unique structure that includes benzyl, amino, phenyl, and leucyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include benzyl chloride, amino acids, and coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl derivatives and amino acid conjugates, such as benzylpenicillin and benzyl benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of benzyl, amino, phenyl, and leucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H41N3O4 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[[(2S)-2-amino-4-phenylbutanoyl]amino]methyl]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H41N3O4/c1-24(2)20-28(22-35-32(38)29(34)19-18-25-12-6-3-7-13-25)31(37)36-30(21-26-14-8-4-9-15-26)33(39)40-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23,34H2,1-2H3,(H,35,38)(H,36,37)/t28-,29-,30-/m0/s1 |
InChI Key |
QBWOGBOEHGGIRI-DTXPUJKBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)[C@H](CCC1=CC=CC=C1)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(CNC(=O)C(CCC1=CC=CC=C1)N)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















